molecular formula C21H18FN5O3 B2545565 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034333-05-4

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide

Cat. No.: B2545565
CAS No.: 2034333-05-4
M. Wt: 407.405
InChI Key: RGVFAKSFGXIEJT-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study by Hebishy et al. (2020) described a new route to synthesize novel benzamide-based 5-aminopyrazoles and their corresponding derivatives. These compounds, including derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide, showed remarkable antiavian influenza virus activity. Specifically, eight compounds exhibited significant antiviral activities against the H5N1 strain of the bird flu influenza virus, with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Antimycobacterial Activity

Another research conducted by Nayak et al. (2016) synthesized and evaluated the antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study identified compounds with potent activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis. The lead molecule from this study demonstrated a promising minimum inhibitory concentration (MIC), showcasing the compound's effectiveness (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Antibacterial Activity

Research by Rai et al. (2009) focused on synthesizing novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These compounds, including structures akin to the one , were tested for their antibacterial activity. The study found compound 4b, a derivative within this class, to exhibit significant antibacterial activity against various bacterial strains, highlighting the potential of these compounds in addressing bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Antioxidant Activity

Bondock, Adel, & Etman (2016) synthesized a series of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and evaluated their antioxidant activity. Among the synthesized compounds, specific derivatives showed excellent antioxidant activity and provided high protection against DNA damage induced by the Bleomycin iron complex. This study indicates the potential of these compounds, including derivatives of this compound, in combating oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-2-27-13-15(11-24-27)20-25-19(30-26-20)12-23-21(28)14-4-3-5-18(10-14)29-17-8-6-16(22)7-9-17/h3-11,13H,2,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVFAKSFGXIEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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